molecular formula C14H28O B14572107 2-Methyltridecan-4-one CAS No. 61549-00-6

2-Methyltridecan-4-one

Cat. No.: B14572107
CAS No.: 61549-00-6
M. Wt: 212.37 g/mol
InChI Key: OOYRVTSFYRRJKK-UHFFFAOYSA-N
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Description

2-Methyltridecan-4-one (CAS: 32-554-1, molecular weight: 282.47 g/mol) is a branched-chain ketone characterized by a 13-carbon backbone with a methyl group at position 2 and a ketone group at position 2. It is a volatile organic compound (VOC) identified in microbial sources, notably in the myxobacterium Stigmatella aurantiaca. This compound is synthesized via microbial secondary metabolism and has been isolated alongside structurally related ketones, suggesting its role in ecological signaling or defense mechanisms.

Properties

CAS No.

61549-00-6

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2-methyltridecan-4-one

InChI

InChI=1S/C14H28O/c1-4-5-6-7-8-9-10-11-14(15)12-13(2)3/h13H,4-12H2,1-3H3

InChI Key

OOYRVTSFYRRJKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltridecan-4-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-methyl-1-tridecanol with an oxidizing agent to form the ketone. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 2-methyltridecane. This process can be carried out in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyltridecan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to the corresponding alcohol, 2-methyltridecan-4-ol, using reducing agents like lithium aluminum hydride.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Grignard reagents (RMgX) in dry ether.

Major Products Formed:

    Oxidation: 2-Methyltridecanoic acid.

    Reduction: 2-Methyltridecan-4-ol.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyltridecan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.

    Industry: Used in the production of fragrances and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyltridecan-4-one exerts its effects is primarily through its interaction with specific enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2-methyltridecan-4-one are best contextualized by comparing it with three categories of analogous compounds: positional isomers , homologues , and simpler branched ketones .

Positional Isomers

3-Methyltridecan-4-one
  • Structure : Shares the same molecular formula (C₁₄H₂₈O) as this compound but differs in the methyl group position (C3 instead of C2).
  • However, quantitative data for this isomer remain unreported in the literature.
  • Occurrence : Co-occurs with this compound in Stigmatella aurantiaca extracts.

Homologues

2-Methyltetradecan-4-one
  • Structure : A higher homologue with a 14-carbon chain (C₁₅H₃₀O).
  • Properties : The extended alkyl chain increases molecular weight (296.50 g/mol estimated) and lipophilicity compared to this compound. This homolog was also identified in Stigmatella aurantiaca.
2-Undecanone
  • Structure : A simpler branched ketone (C₁₁H₂₂O) with a methyl group at C2 and a ketone at C4.
  • Properties : Shorter chain length reduces molecular weight (170.29 g/mol) and boiling point (228–230°C) relative to this compound.

Functional Analogues

4-Methyl-2-pentanone
  • Structure : A short-chain branched ketone (C₆H₁₂O) with a methyl group at C4 and a ketone at C2.
  • Properties : Lower molecular weight (100.16 g/mol) and higher volatility compared to this compound. Used industrially as a solvent.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Source/Application
This compound 32-554-1 C₁₄H₂₈O 282.47 Not reported Stigmatella aurantiaca
3-Methyltridecan-4-one Not reported C₁₄H₂₈O 282.47 (estimated) Not reported Stigmatella aurantiaca
2-Methyltetradecan-4-one Not reported C₁₅H₃₀O 296.50 (estimated) Not reported Stigmatella aurantiaca
2-Undecanone 112-12-9 C₁₁H₂₂O 170.29 228–230 Synthetic/industrial solvent
4-Methyl-2-pentanone 108-10-1 C₆H₁₂O 100.16 116–118 Industrial solvent

Key Research Findings

Biosynthetic Relationships : The co-occurrence of this compound with its isomer and homologue in Stigmatella aurantiaca suggests shared enzymatic pathways for methyl-branched ketone synthesis.

Functional Trade-offs: While 4-methyl-2-pentanone is prioritized for industrial use due to its volatility, this compound’s larger size may confer specificity in biological interactions.

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